3-(4-Methoxybenzoyl)thiophene

概要

説明

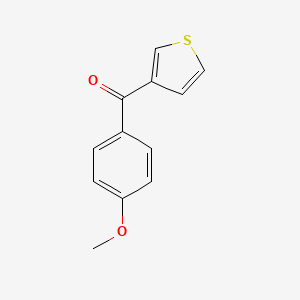

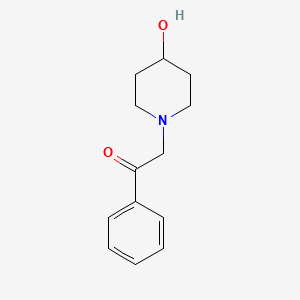

3-(4-Methoxybenzoyl)thiophene is a chemical compound that belongs to the family of organic compounds called thiophenes. It has a CAS Number of 5064-00-6 and a linear formula of C12H10O2S . The IUPAC name for this compound is (4-methoxyphenyl)(3-thienyl)methanone .

Synthesis Analysis

The synthesis of thiophenes, including 3-(4-Methoxybenzoyl)thiophene, involves various methods. One method involves the use of a bis(alkoxo)palladium complex for efficient phosphine-free direct C-H arylation of thiophenes . Another method involves a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K . These methods can couple aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of 3-(4-Methoxybenzoyl)thiophene consists of a thiophene ring attached to a methoxybenzoyl group . The molecular weight of this compound is 218.28 .Chemical Reactions Analysis

Thiophenes, including 3-(4-Methoxybenzoyl)thiophene, can undergo various types of reactions. These include electrophilic, nucleophilic, and radical substitutions . The exact reactions that 3-(4-Methoxybenzoyl)thiophene can undergo are not specified in the available data.科学的研究の応用

Structural Analyses and Crystallography

X-ray Structures of Methoxybenzo[b]thiophenes The crystal and molecular structures of methoxybenzo[b]thiophenes, including 3-(4-Methoxybenzoyl)thiophene, have been determined using three-dimensional, single-crystal X-ray diffractometry. The study highlights the influence of the positioning of dimethoxy groups and the presence of a hydroxyl group on the molecular structure. The crystal lattice is held together by van der Waals forces and hydrogen bonding in specific compounds. This research provides detailed insights into the bond distances, angles, and torsion angles of these compounds (Mullica et al., 1996).

Characterization and Structural Analyses of Methoxybenzo[b]thiophenes Further characterization of methoxybenzo[b]thiophenes, specifically focusing on trimethoxy and triethoxy variants, was performed using single-crystal X-ray diffractometry. The study elaborates on the differences in the orientation of the methoxy and ethoxy groups and their effects on the crystal structures. It provides a comprehensive tabulation of bond distances, angles, and torsion angles (Mullica et al., 1998).

Pharmacophore Development and Anticancer Research

Synthesis and Biological Evaluation of Benzo[b]thiophene Derivatives as Anticancer Agents A study developed a new series of 2-aryl-3-anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents. The benzo[b]thiophene scaffold is recognized as a pivotal pharmacophore for anticancer agents. The research delved into the structure-activity relationship by modifying the aryl group at the 2-position and found that certain compounds exhibited significant antiproliferative activity, especially against specific colon carcinoma cells (Romagnoli et al., 2021).

Material Science and Heterocyclic Chemistry

Electrophilic Substitution in Benzo[b]thiophene Derivatives Research on electrophilic substitution reactions in benzo[b]thiophene derivatives, including 4-methoxybenzo[b]thiophene, has provided insights into reaction mechanisms and product structures. These studies are crucial for understanding the chemical behavior of these compounds in various organic synthesis processes and their potential applications in material science and heterocyclic chemistry (Campaigne et al., 1971).

Plant Growth and Agriculture

Benzo[b]thiophene Derivatives as Plant Growth Regulators Some benzo[b]thiophene derivatives, such as 4-methoxybenzo[b]thiophenyl-3-acetic acid, have been synthesized and demonstrated notable plant growth enhancement. This line of research has potential implications for agriculture and plant biology, offering insights into the development of new growth regulators and pesticides (Schuetz & Titus, 1967).

Safety And Hazards

When handling 3-(4-Methoxybenzoyl)thiophene, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . It should be kept away from heat, sparks, open flames, and hot surfaces .

特性

IUPAC Name |

(4-methoxyphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAFKJLSLUZFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562445 | |

| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxybenzoyl)thiophene | |

CAS RN |

5064-00-6 | |

| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)